![molecular formula C21H19BO4 B14327151 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol CAS No. 105463-93-2](/img/structure/B14327151.png)
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is a complex organic compound featuring a benzodioxaborole moiety. This compound is notable for its unique structure, which includes a boron atom within a dioxaborole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol typically involves multiple steps, starting with the preparation of the benzodioxaborole moiety. This can be achieved through the reaction of phenylboronic acid with catechol under acidic conditions to form the benzodioxaborole ring . The next step involves the coupling of this intermediate with a suitable phenol derivative through a substitution reaction, often facilitated by a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding alcohols.
Substitution: The benzodioxaborole moiety can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in inert atmospheres.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a biological probe due to its boron content, which can be used in neutron capture therapy.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing cellular pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is unique due to its combination of a phenolic group and a benzodioxaborole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
105463-93-2 |
|---|---|
Formule moléculaire |
C21H19BO4 |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
4-[2-[4-(1,3,2-benzodioxaborol-2-yloxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19BO4/c1-21(2,15-7-11-17(23)12-8-15)16-9-13-18(14-10-16)24-22-25-19-5-3-4-6-20(19)26-22/h3-14,23H,1-2H3 |
Clé InChI |
NKKHDCAPTSAWPT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


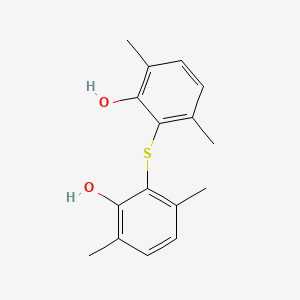
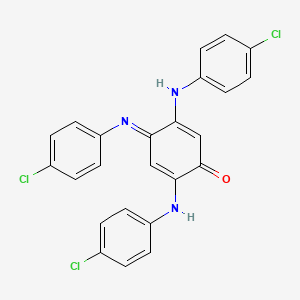


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
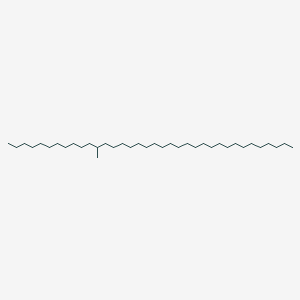
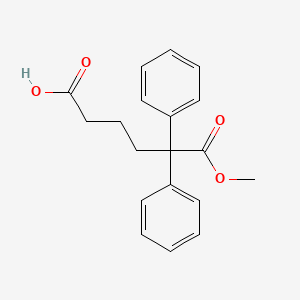
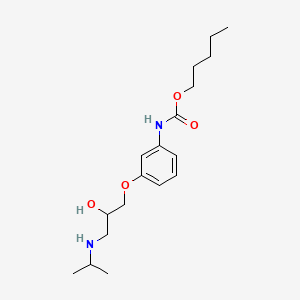
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
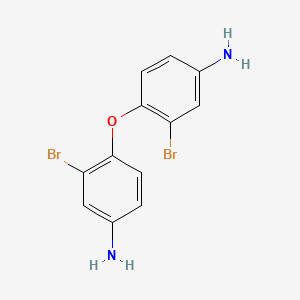
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
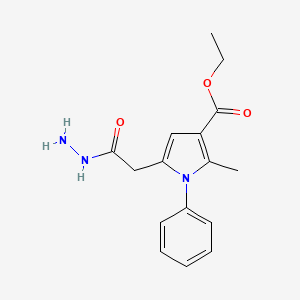
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
